
(2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H9BrClFO . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo-methylphenyl group, a chloro-fluorophenyl group, and a methanone group . The molecular weight of this compound is 327.58 .Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz .
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell division, potentially leading to cell death .
Pharmacokinetics
The compound’s predicted density is 1568±006 g/cm3, and its predicted boiling point is 3906±370 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Similar compounds have been found to have antimicrobial activity, potentially leading to the death of bacterial cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone. For example, its stability may decrease at high temperatures .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone in laboratory experiments is its stability. It is a stable compound and is soluble in most organic solvents. In addition, it is a versatile compound that can be used as a starting material for the synthesis of various derivatives. The main limitation of using this compound in laboratory experiments is its toxicity. It is toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
There are a number of potential future directions for (2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research into its toxicity and safety profile is needed, as well as research into its potential use in medical treatments. Finally, further research into its synthesis methods and its ability to be used as a starting material for the synthesis of various derivatives is needed.
Métodos De Síntesis
(2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts alkylation. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide in the presence of a base. This reaction produces an ether, which is then converted to this compound by the addition of an appropriate nucleophile.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various derivatives, such as 4-chloro-2-fluoro-3-methylphenyl-2-bromo-4-methylphenylmethanone, which is used in the synthesis of various drugs. This compound has also been used as a tool to study the biochemical and physiological effects of certain compounds.
Propiedades
IUPAC Name |
(2-bromo-4-methylphenyl)-(2-chloro-4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO/c1-8-2-4-10(12(15)6-8)14(18)11-5-3-9(17)7-13(11)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTRNPPJQWXXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

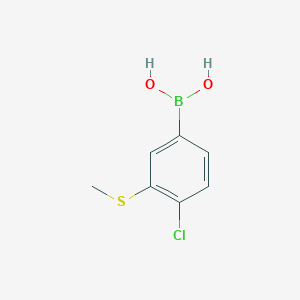

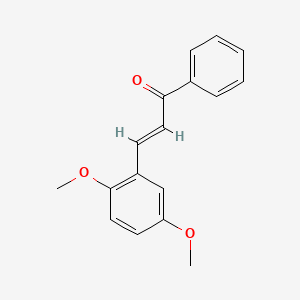
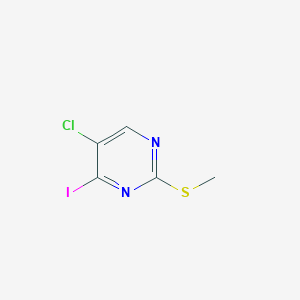
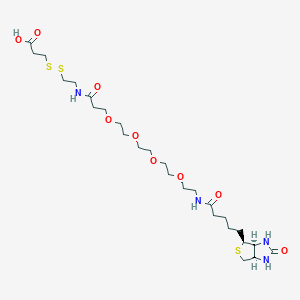
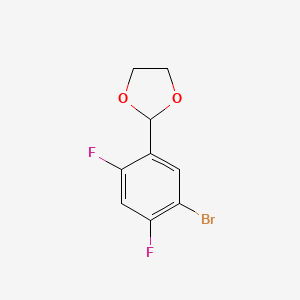
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
